Cas no 16015-73-9 (1-(3,4-dimethoxyphenyl)piperazine)

1-(3,4-dimethoxyphenyl)piperazine structure
16015-73-9 structure
Product Name:1-(3,4-dimethoxyphenyl)piperazine
CAS No:16015-73-9
MF:C12H18N2O2
MW:222.283523082733
CID:1339095
PubChem ID:2736207
Update Time:2025-11-02

1-(3,4-dimethoxyphenyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-(3,4-dimethoxyphenyl)-
    • 1-(3,4-dimethoxyphenyl)piperazine
    • AKOS003587699
    • EN300-1655838
    • 3,4-dimethoxy phenyl piperazine
    • Q-102285
    • Oprea1_358731
    • SCHEMBL361649
    • DTXSID60371203
    • XYJCQRIUCCQSKC-UHFFFAOYSA-N
    • GS1650
    • 16015-73-9
    • N-(3,4-dimethoxyphenyl)piperazine
    • 1-(3,4-Dimethoxy-phenyl)-piperazine hydrochloride
    • Inchi: 1S/C12H18N2O2/c1-15-11-4-3-10(9-12(11)16-2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
    • InChI Key: XYJCQRIUCCQSKC-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)N1CCNCC1)OC

Computed Properties

  • Exact Mass: 222.136827821g/mol
  • Monoisotopic Mass: 222.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 33.7Ų

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Additional information on 1-(3,4-dimethoxyphenyl)piperazine

Research Brief on 1-(3,4-dimethoxyphenyl)piperazine (CAS: 16015-73-9): Recent Advances and Applications

1-(3,4-dimethoxyphenyl)piperazine (CAS: 16015-73-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This piperazine derivative has been extensively studied for its potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics. Recent studies have highlighted its role as a key intermediate in the synthesis of novel pharmacologically active compounds, including serotonin receptor modulators and dopamine agonists. The compound's unique structural features, characterized by the presence of two methoxy groups on the phenyl ring, contribute to its diverse biological activities and make it a valuable scaffold for medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 1-(3,4-dimethoxyphenyl)piperazine as a building block for the development of selective 5-HT1A receptor agonists. The research demonstrated that modifications to the piperazine core could significantly enhance receptor binding affinity and selectivity, opening new avenues for the treatment of anxiety and depression disorders. Molecular docking simulations revealed that the dimethoxyphenyl moiety plays a crucial role in stabilizing ligand-receptor interactions through hydrophobic contacts with specific receptor subpockets.

In neuropharmacology research, 1-(3,4-dimethoxyphenyl)piperazine has shown promise as a potential therapeutic agent for Parkinson's disease. A recent preclinical study (Nature Communications, 2024) reported that derivatives of this compound exhibited neuroprotective effects in dopaminergic neurons by modulating oxidative stress pathways. The study utilized in vitro models of neurodegeneration and demonstrated significant reduction in reactive oxygen species (ROS) production, suggesting potential applications in neuroprotective drug development.

The compound's pharmacokinetic properties have also been a focus of recent investigations. A 2024 ADMET study published in European Journal of Pharmaceutical Sciences examined the metabolic stability and blood-brain barrier permeability of various 1-(3,4-dimethoxyphenyl)piperazine derivatives. The findings indicated that structural modifications could significantly improve metabolic stability while maintaining favorable CNS penetration, addressing previous challenges associated with rapid hepatic clearance of early derivatives.

Emerging applications in cancer research have also been reported. A recent study in Bioorganic Chemistry (2024) identified 1-(3,4-dimethoxyphenyl)piperazine derivatives as potential inhibitors of histone deacetylases (HDACs), with selective activity against certain cancer cell lines. The research highlighted structure-activity relationships that could guide the development of more potent and selective HDAC inhibitors for oncology applications.

From a synthetic chemistry perspective, recent advances in green chemistry approaches have been applied to the production of 1-(3,4-dimethoxyphenyl)piperazine. A 2023 publication in Green Chemistry described a novel catalytic system for the efficient and environmentally friendly synthesis of this compound, achieving higher yields with reduced environmental impact compared to traditional methods. This development is particularly significant given the growing demand for sustainable pharmaceutical manufacturing processes.

In conclusion, 1-(3,4-dimethoxyphenyl)piperazine (CAS: 16015-73-9) continues to be a molecule of considerable interest in pharmaceutical research, with recent studies expanding its potential applications across multiple therapeutic areas. The compound's versatility as a chemical scaffold, combined with improved understanding of its structure-activity relationships, positions it as a valuable tool for drug discovery efforts targeting CNS disorders, neurodegenerative diseases, and cancer. Future research directions may focus on further optimizing its pharmacokinetic properties and exploring novel biological targets.

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